molecular formula C15H11F3O3 B6397736 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261901-91-0

3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6397736
CAS No.: 1261901-91-0
M. Wt: 296.24 g/mol
InChI Key: QVRJCLHAFCPPDA-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-7,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJCLHAFCPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689095
Record name 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-91-0
Record name 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzoic acid core, followed by the introduction of the hydroxymethyl and trifluoromethyl groups through specific reactions. For instance, the trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, while the hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The benzoic acid core can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxymethylphenyl)-4-trifluoromethylbenzoic acid
  • 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid
  • 3-(3-Hydroxymethylphenyl)-5-difluoromethylbenzoic acid

Uniqueness

3-(3-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the hydroxymethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and interaction with biological targets.

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